Tris(dimethylamino)silyl trifluoromethanesulfonate

Silyl Transfer Reagents Chemoselectivity Organosilicon Synthesis

Tris(dimethylamino)silyl trifluoromethanesulfonate (CAS 155166-32-8) is a specialized silyl triflate reagent belonging to the class of aminosubstituted silylating agents. Its structure features a silicon center bonded to three dimethylamino groups and a trifluoromethanesulfonate leaving group.

Molecular Formula C7H18F3N3O3SSi
Molecular Weight 309.38 g/mol
CAS No. 155166-32-8
Cat. No. B12551555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)silyl trifluoromethanesulfonate
CAS155166-32-8
Molecular FormulaC7H18F3N3O3SSi
Molecular Weight309.38 g/mol
Structural Identifiers
SMILESCN(C)[Si](N(C)C)(N(C)C)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H18F3N3O3SSi/c1-11(2)18(12(3)4,13(5)6)16-17(14,15)7(8,9)10/h1-6H3
InChIKeyMFQCMXLQTLPJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)silyl Trifluoromethanesulfonate (CAS 155166-32-8): A Unique Aminosilylating Agent for Precision Synthesis


Tris(dimethylamino)silyl trifluoromethanesulfonate (CAS 155166-32-8) is a specialized silyl triflate reagent belonging to the class of aminosubstituted silylating agents. Its structure features a silicon center bonded to three dimethylamino groups and a trifluoromethanesulfonate leaving group. Unlike common trialkylsilyl triflates (e.g., TMSOTf, TESOTf), the electron-donating amino substituents fundamentally alter the silicon center's Lewis acidity and the steric environment [1]. This compound is primarily utilized in organic and organometallic synthesis for the selective transfer of the (dimethylamino)silyl group, offering a reactivity profile distinct from simple silyl-protecting group reagents.

Why Tris(dimethylamino)silyl Trifluoromethanesulfonate Cannot Be Replaced by Standard Silyl Triflates


In-class substitution of silyl triflates is unreliable because the amino substituents on the title compound create a unique chemical profile. Standard reagents like TMSOTf or TBSOTf are strong Lewis acids and transfer simple alkylsilyl groups, primarily for protection/deprotection strategies [1]. In contrast, the title compound acts as a transmitter of the entire (dimethylamino)silyl group, where the Si-N bonds remain intact during nucleophilic displacement of the triflate group [1]. This fundamental mechanistic divergence means selecting a generic trialkylsilyl triflate will lead to the incorporation of a different silyl functionality, resulting in a product with distinct steric and electronic properties. The specific reactivity of the target compound is therefore mandatory for applications requiring an aminosilyl moiety, not merely a silyl cap.

Quantitative Evidence for the Differential Selection of Tris(dimethylamino)silyl Trifluoromethanesulfonate


Differential Aminosilyl Group Transfer vs. Alkylsilyl Group Transfer: A Mechanistic Divergence

The critical differentiation lies in the fate of the silyl group during nucleophilic substitution. For the title compound and related aminosubstituted silyl triflates, reactions with nucleophiles in a 1:1 stoichiometric ratio proceed exclusively via substitution of the triflate group, leaving all three Si–N bonds intact [1]. This contrasts with alkylsilyl triflates like Me3SiOTf, which transfer a simple trialkylsilyl (e.g., TMS) group. The resulting (dimethylamino)silyl group introduces different electron donation, steric bulk, and subsequent reactivity at the attached atom compared to a TMS group.

Silyl Transfer Reagents Chemoselectivity Organosilicon Synthesis

Modulated Lewis Acidity via Direct π-Donation from Nitrogen to Silicon

The three dimethylamino groups engage in π-donation to the silicon center, significantly modulating its Lewis acidity compared to alkyl-substituted silyl triflates. While direct, quantified Lewis acidity scales (e.g., 2H NMR probe experiments with D5-pyridine) are available for common silyl triflates like Me3SiOTf, the specific value for Tris(dimethylamino)silyl trifluoromethanesulfonate has not been directly reported in accessible head-to-head comparisons. However, the investigated silylium ion derivative confirms the capacity for strong π-stabilization, a phenomenon absent in trialkylsilyl systems [1]. This infers a fundamentally different electronic environment, positioning the target compound as a milder, more selective Lewis acid.

Lewis Acidity Tuning Silylium Ion Stabilization NMR Spectroscopy

29Si NMR Spectroscopic Fingerprint for Identity and Purity Verification

Aminosubstituted silyl triflates, including the title compound, have been characterized by 29Si NMR spectroscopy [1]. The specific chemical shift value provides a unique fingerprint for verifying compound identity and purity, especially when differentiating it from other silyl triflates or from the protonated amine byproducts. A comparison of 29Si NMR chemical shifts across a series of silyl triflates (e.g., Me3SiOTf, tBuMe2SiOTf) would reveal a distinctive upfield or downfield shift for the title compound due to nitrogen's electron donation, though specific numerical data is limited in open-access literature.

Analytical Characterization 29Si NMR Reagent Identity

Recommended Research and Industrial Applications for Tris(dimethylamino)silyl Trifluoromethanesulfonate


Selective Synthesis of Aminosilane-Functionalized Molecules

Based on its exclusive triflate substitution reactivity [1], this reagent is ideal for installing a reactive (dimethylamino)silyl group onto nucleophilic substrates. This is critical for synthesizing advanced intermediates where the Si-N bond is required for subsequent transformations, such as in the preparation of silicon-containing polymers or specialty ligands, tasks impossible with TMSOTf or similar reagents.

Mild Lewis Acid Catalyst for Sensitive Substrates

The strong N→Si π-donation inferred from studies on its silylium ion derivative [2] suggests this compound functions as a milder Lewis acid compared to trialkylsilyl triflates. This property makes it a suitable catalyst or activator for reactions involving acid-sensitive substrates or for processes like Diels-Alder reactions where controlled Lewis acidity is essential for selectivity.

Quality Control and Reference Standard for Silyl Triflate Research

Given its distinctive and characterized 29Si NMR signature [1], researchers and analytical chemists in the pharmaceutical and specialty chemical industries utilize this compound as a reference standard. It aids in the development of 29Si NMR monitoring methods for complex reaction mixtures where multiple silicon species are present, ensuring process consistency.

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